

Glycyrrhizin (GLR) in Viral Infections: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

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Executive Summary

Glycyrrhizin (GLR), a triterpenoid saponin from the licorice root (Glycyrrhiza glabra), has demonstrated a broad spectrum of antiviral activities against numerous DNA and RNA viruses. [1][2] Its multifaceted mechanism of action involves direct interference with viral lifecycle stages —such as attachment, entry, and replication—and potent modulation of host immune and inflammatory responses.[3][4] GLR has been shown to inhibit viral replication, directly inactivate virus particles, and suppress inflammation mediated by critical signaling pathways like HMGB1/TLR4.[3] This guide provides an in-depth analysis of GLR's core antiviral mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways, to serve as a comprehensive resource for the scientific community.

Core Antiviral Mechanisms of Action

GLR's antiviral properties are not attributed to a single mode of action but rather to a combination of effects on both the virus and the host cell. These mechanisms can be broadly categorized as follows:

Inhibition of Viral Entry and Adsorption: GLR can prevent the initial stages of infection for several viruses. It has been shown to inhibit viral adsorption and penetration into host cells.
 [3][5] For influenza A virus, GLR is thought to interact with the cell membrane, reducing endocytotic activity and thereby limiting viral uptake.
 [6] In the case of SARS-CoV-2, GLR can



interact with the viral spike (S) protein, blocking its attachment to the host cell's ACE2 receptor.[7] It may also down-regulate ACE2 expression on host cells.[8]

- Inhibition of Viral Replication and Gene Expression: GLR interferes with the replication
 machinery of various viruses. For SARS-CoV-2, it has been identified as a potent inhibitor of
 the main protease (Mpro), an enzyme essential for processing viral polyproteins and
 enabling replication.[9][10] In Epstein-Barr virus (EBV), GLR disrupts the RNA polymerase II
 complex, leading to reduced mRNA production.[3] It also inhibits protein kinase C (PKC)
 activity, which is implicated in the replication of HIV.
- Modulation of Host Immune and Inflammatory Pathways: A significant component of GLR's efficacy is its ability to regulate the host's response to infection. It can inhibit the release and activity of High Mobility Group Box 1 (HMGB1), a key pro-inflammatory cytokine.[3][4] By targeting the HMGB1/TLR4 signaling pathway, GLR can suppress the downstream activation of NF-κB and MAPKs (p38, JNK), thereby reducing the production of inflammatory cytokines like TNF-α, IL-6, and various chemokines.[3][11] This anti-inflammatory action helps mitigate virus-induced cellular damage.[12]
- Interference with Viral Assembly and Release: For certain viruses, GLR can disrupt the later stages of the viral lifecycle. In Hepatitis C Virus (HCV), GLR inhibits the release of infectious particles from the host cell, possibly by inhibiting phospholipase A2 (PLA2), causing viral core antigens to accumulate intracellularly.[13][14] For Hepatitis B Virus (HBV), GLR suppresses the secretion of the surface antigen (HBsAg) by interfering with its intracellular transport and sialylation in the Golgi apparatus.[15][16]
- Alteration of Membrane Fluidity: GLR, having a molecular structure similar to cholesterol, can decrease the fluidity of both the host cell plasma membrane and the viral envelope.[17]
 This reduction in fluidity can inhibit the membrane fusion events required for the entry of enveloped viruses like HIV and for cell-to-cell viral spread.[3][5][17]

Quantitative Data: Antiviral Efficacy of Glycyrrhizin

The following table summarizes the in vitro antiviral activity of GLR against a range of viruses, providing key quantitative metrics for comparison.



Virus Family	Virus	Cell Line	Assay Type	Efficacy Metric (IC50/EC50)	Reference
Coronavirida e	SARS-CoV	Vero	Cytopathic Effect (CPE) Inhibition	EC50: 300 μg/mL	[3]
Coronavirida e	SARS-CoV-2	Vero E6	Replication Inhibition	Dose- dependent inhibition	[3]
Coronavirida e	SARS-CoV-2	N/A	Main Protease (Mpro) Inhibition	70.3% inhibition at 30 μM	[10]
Orthomyxoviri dae	Influenza A (H5N1)	A549	CPE Reduction	Significant reduction at 200 µg/mL	[3][4]
Hepadnavirid ae	Hepatitis B Virus (HBV)	PLC/PRF/5	HBsAg Secretion Inhibition	Dose- dependent inhibition	[15][18]
Flaviviridae	Hepatitis C Virus (HCV)	Huh7	Infectious Virus Production	50% reduction at 14 ± 2 μg/mL	[3][19]
Retroviridae	HIV-1	MT-4	Plaque Formation Inhibition	50% inhibition at 0.15 mM	[20]
Retroviridae	HIV-1	MT-4	CPE Inhibition	Complete inhibition at 0.6 mM	[3][20]
Herpesviridae	Epstein-Barr Virus (EBV)	N/A	Replication Inhibition	Dose- dependent inhibition	[3]

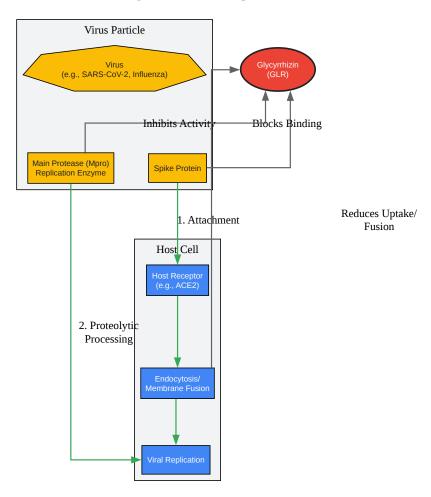


Note: IC₅₀ (Inhibitory Concentration 50%) and EC₅₀ (Effective Concentration 50%) values can vary significantly based on the virus strain, cell line, and specific experimental conditions used.

Key Signaling Pathways and Mechanisms Visualized

The following diagrams, generated using Graphviz DOT language, illustrate the core mechanisms of GLR's antiviral action.

Inhibition of Viral Entry and Replication



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Caption: GLR inhibits viral entry by blocking attachment and uptake, and halts replication by targeting key viral enzymes.

Modulation of Host Inflammatory Response ```dot



// Nodes PAMPs [label="Viral PAMPs\n(e.g., dsRNA)", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="Toll-like Receptor 4\n(TLR4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HMGB1 [label="HMGB1\n(Released from damaged cells)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(p38, JNK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, etc.)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; GLR [label="Glycyrrhizin\n(GLR)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2, color="#202124"];

// Edges PAMPs -> TLR4 [arrowhead=normal, color="#34A853"]; HMGB1 -> TLR4 [label="Activates", arrowhead=normal, color="#34A853"]; TLR4 -> MAPK [arrowhead=normal, color="#34A853"]; TLR4 -> NFkB [arrowhead=normal, color="#34A853"]; MAPK -> Cytokines [arrowhead=normal, color="#34A853"]; NFkB -> Cytokines [arrowhead=normal, color="#34A853"];

// GLR Inhibition GLR -> HMGB1 [label="Inhibits\nRelease/Activity", arrowhead=tee]; GLR -> TLR4 [arrowhead=tee]; GLR -> MAPK [arrowhead=tee]; GLR -> NFkB [arrowhead=tee]; }

Caption: A logical workflow for experimentally dissecting the antiviral mechanism of action of Glycyrrhizin.

Conclusion and Future Directions

Glycyrrhizin presents a compelling case as a broad-spectrum antiviral agent with a sophisticated, multi-pronged mechanism of action. It simultaneously targets viral components to inhibit entry and replication while modulating host inflammatory pathways to control immunopathology. The data strongly support its role in interfering with key viral enzymes (e.g., SARS-CoV-2 Mpro), blocking viral attachment (e.g., SARS-CoV-2 Spike-ACE2), and disrupting viral particle maturation and release (e.g., HBV, HCV).

For drug development professionals, GLR serves as a promising lead compound. Future research should focus on:

• Structural Modifications: Designing derivatives of GLR to enhance antiviral potency and specificity while minimizing potential side effects. [3]* Combination Therapies: Investigating synergistic effects when GLR is combined with existing antiviral drugs, which has already



shown promise for HCV and HBV. [3][4]* Clinical Validation: Conducting robust, well-controlled clinical trials to validate the in vitro and preclinical findings for specific viral infections, such as COVID-19 and influenza.

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- To cite this document: BenchChem. [Glycyrrhizin (GLR) in Viral Infections: A Technical Guide to Mechanisms of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564982#glycyrrhizin-glr-mechanism-of-action-in-viral-infections]

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